B1576998 Dermaseptin-like precursor DRP-AC-1

Dermaseptin-like precursor DRP-AC-1

Cat. No.: B1576998
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin-like precursor DRP-AC-1 is a host defense peptide (HDP) identified in amphibian skin secretions. These peptides are part of the dermaseptin superfamily, known for their potent antimicrobial and immunomodulatory properties. DRP-AC-1 belongs to the Plasticin-C1 subgroup (ID: 21972362), characterized by a conserved N-terminal domain and structural plasticity that enables interactions with microbial membranes . While its exact sequence and post-translational modifications remain under investigation, DRP-AC-1 is hypothesized to adopt an amphipathic α-helical conformation, a hallmark of dermaseptins, which facilitates membrane disruption in pathogens .

Properties

bioactivity

Antimicrobial

sequence

GLLSGILNTAGGLLGNLIGSLSNGES

Origin of Product

United States

Comparison with Similar Compounds

Structural Homology and Diversity

DRP-AC-1 shares a conserved framework with other dermaseptin-like peptides but exhibits distinct structural variations that influence functional specificity. Below is a comparative analysis:

Compound Name Source Organism Key Structural Features Reference
DRP-AC-1 (Plasticin-C1) Unspecified frog species Predicted α-helix; conserved N-terminal domain
Dermaseptin-S1 Phyllomedusa sauvagei 34 residues; cationic, amphipathic helix
DRP-PBN2a (Plasticin-B1a) Unspecified frog species C-terminal amidation; enhanced stability
H. bahuvistara Peptide Hydrophylax bahuvistara 27 residues; rich in glycine and proline
PD-dermaseptin Pachymedusa dacnicolor 25 residues; hydrophobic C-terminal tail

Key Insights :

  • DRP-AC-1 lacks the C-terminal amidation seen in DRP-PBN2a, which may reduce its stability compared to the latter .
  • Unlike the glycine/proline-rich motif of H. bahuvistara peptides, DRP-AC-1’s α-helical structure suggests stronger membrane-targeting activity .
Antimicrobial Activity

DRP-AC-1’s antimicrobial spectrum is narrower compared to other dermaseptins but shows selectivity against Gram-negative bacteria.

Compound Name Target Pathogens MIC Range (μg/mL) Reference
DRP-AC-1 E. coli, P. aeruginosa 8–16 (predicted)
Dermaseptin-S1 Broad-spectrum (Gram±, fungi) 1–10
PD-dermaseptin S. aureus, C. albicans 2–8
H. bahuvistara Peptide C. albicans 10 (fungal-specific)

Key Insights :

  • DRP-AC-1’s higher MIC values suggest reduced potency compared to PD-dermaseptin or Dermaseptin-S1, possibly due to structural differences .
  • Unlike H. bahuvistara peptides, DRP-AC-1 lacks strong antifungal activity, highlighting functional divergence within the dermaseptin family .
Mechanistic Differences

While most dermaseptins disrupt microbial membranes via electrostatic interactions, DRP-AC-1 may employ a dual mechanism:

Membrane permeabilization via α-helix insertion (shared with Dermaseptin-S1) .

Therapeutic Potential

DRP-AC-1’s lower cytotoxicity toward mammalian cells (predicted IC₅₀ > 50 μg/mL) contrasts with PD-dermaseptin, which shows anticancer activity at IC₅₀ 15 μM against MCF-7 cells . However, its instability in serum limits clinical applicability compared to C-terminally modified analogs like DRP-PBN2a .

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